4-Amino-5-chloronicotinic acid
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Overview
Description
4-Amino-5-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Amino-5-chloronicotinic acid involves the reaction of 4-aminonicotinic acid with chlorine gas. The reaction takes place in a solution of acetic acid. After 45 minutes, the gas inlet is removed and the mixture is allowed to stir overnight. Diethyl ether is then added and the solid precipitate is filtered. The product is suspended in water and treated with sufficient ammonium hydroxide to provide a pH of 5. The free acid is then filtered and dried .
Molecular Structure Analysis
The molecular structure of 4-Amino-5-chloronicotinic acid consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 172.57 .
Physical And Chemical Properties Analysis
4-Amino-5-chloronicotinic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature .
Scientific Research Applications
Biomedical Applications and Radiolabelling
Compounds structurally related to 4-amino-5-chloronicotinic acid have been explored for their potential in biomedical applications, particularly in the development of radiolabelled bioconjugates. A study by Meszaros et al. (2011) on analogs of HYNIC (hydrazinonicotinic acid), a bifunctional chelator for technetium, sheds light on the coordination chemistry of these compounds and their utility in creating radiolabelled compounds for medical imaging. Despite the focus on HYNIC and its isomers, the findings are relevant to understanding the functional capabilities of related nicotinic acid derivatives in biomedical research (Meszaros, Dose, Biagini, & Blower, 2011).
Biotransformation and Environmental Biotechnology
Research into the biotransformation capabilities of microbial strains highlights the environmental and industrial significance of chloronicotinic acids. Jin et al. (2011) characterized a strain of Rhodococcus erythropolis capable of converting 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, demonstrating the potential of biocatalysis in producing key intermediates for pesticide and medicine synthesis. This study exemplifies the ecological and practical applications of chloronicotinic acids in sustainable chemistry and biotechnology (Jin, Li, Liu, Zheng, & Shen, 2011).
Synthetic Chemistry and Material Science
The role of chloronicotinic acids in synthetic chemistry, especially in the preparation of complex molecules, is well-documented. Research by Quevedo, Bavetsias, and McDonald (2009) on the microwave-assisted synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid underlines the importance of these compounds in synthesizing a variety of functional materials. The study demonstrates the efficiency and versatility of chloronicotinic acids as precursors in chemical syntheses, contributing to advancements in material science and pharmaceutical chemistry (Quevedo, Bavetsias, & McDonald, 2009).
Agricultural Chemicals and Pest Management
The synthesis and application of chloronicotinic acid derivatives in agriculture, particularly as intermediates for insecticides and herbicides, highlight their significance in pest management strategies. Studies such as those by Hoffmann-Emery et al. (2006) on the synthesis of novel NK1 receptor antagonists from 6-chloronicotinic acid illustrate the chemical versatility and applicability of these compounds in developing new agrochemicals. This research not only contributes to the chemical industry but also aids in the development of more effective and selective pest control agents (Hoffmann-Emery, Hilpert, Scalone, & Waldmeier, 2006).
Safety And Hazards
Safety precautions for handling 4-Amino-5-chloronicotinic acid include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
4-amino-5-chloropyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWUSNGGVYUICR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615661 |
Source
|
Record name | 4-Amino-5-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloronicotinic acid | |
CAS RN |
52834-09-0 |
Source
|
Record name | 4-Amino-5-chloro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52834-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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